molecular formula C12H19NO4 B11868502 2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane

2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane

Cat. No.: B11868502
M. Wt: 241.28 g/mol
InChI Key: IFYKXXALUFNFRU-UHFFFAOYSA-N
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Description

2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane is a spirocyclic compound featuring a bicyclic structure with a 3.4 ring system. Key functional groups include a tert-butoxycarbonyl (Boc) protecting group at the 2-position, a hydroxyl group at the 5-position, and a ketone (oxo) group at the 7-position. This compound is of interest in medicinal chemistry due to the spirocyclic scaffold’s conformational rigidity, which can improve binding specificity in drug candidates.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl 5-hydroxy-7-oxo-2-azaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-12(7-13)5-8(14)4-9(12)15/h9,15H,4-7H2,1-3H3

InChI Key

IFYKXXALUFNFRU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CC2O

Origin of Product

United States

Preparation Methods

Core Spirocyclic Framework Construction

The spiro[3.4]octane scaffold is typically assembled via cyclopropanation or radical bicyclization. A patented method (US8927739B2) employs dihalocarbene intermediates generated from trihaloacetate salts (e.g., sodium trichloroacetate) to form the cyclopropane ring. Key steps include:

  • Olefin preparation : Ethyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate is treated with trifluoroacetic acid (TFA) to generate reactive intermediates .

  • Cyclopropanation : Dihalocarbene addition at −78°C to 100°C yields halogenated spiro intermediates, with yields exceeding 90% under optimized conditions .

Alternative routes utilize domino radical bicyclization, where alkoxyaminyl radicals undergo sequential 5-exo-trig closures to form the spiro core in 11–67% yields .

Introduction of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is introduced via esterification or carbamate formation:

  • Esterification : A solution of the spirocyclic amine in dichloromethane (DCM) reacts with di-tert-butyl dicarbonate (Boc₂O) in the presence of NaHCO₃. Typical conditions: 0.1–1 M concentration, 0–25°C, 12–24 h reaction time .

  • Yield optimization : Column chromatography (hexane/EtOAc, 5:1–2:1) achieves 77–95% purity, confirmed by ¹H NMR (δ 1.47 ppm for Boc methyl protons) .

Oxidation of Hydroxyl to Ketone

The 5-hydroxy group is oxidized to the 7-oxo moiety using Dess-Martin periodinane (DMP):

  • Reaction conditions :

    ParameterValue
    SolventAnhydrous DCM
    Temperature0°C → RT
    Equivalents of DMP1.06–1.2 eq
    WorkupNaHCO₃/Na₂S₂O₃ aqueous washes
  • Yield : 62–73% after silica gel chromatography (PE/EtOAc 3:1) .

Alternative oxidants like CrO₃ or KMnO₄ are avoided due to over-oxidation risks.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors improve safety and efficiency:

  • Cyclopropanation : Flow systems maintain −78°C temperatures using liquid nitrogen cooling, reducing side reactions .

  • DMP oxidation : Micromixer technology ensures rapid reagent mixing, minimizing exothermic hazards .

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Dihalocarbene addition90–9795High regioselectivityHalogenated waste generation
Radical bicyclization11–6785Atom economyLow diastereoselectivity
DMP oxidation62–7398Mild conditionsCost of DMP reagent

Case Study: Gram-Scale Synthesis

A representative procedure from Sigma-Aldrich (PubChem CID 92135536) involves:

  • Spiro core formation : Cyclopropanation of ethyl 7-hydroxy-2-azaspiro[3.4]octane-2-carboxylate (5.2 g, 15.2 mmol) with NBS in DCM .

  • Boc protection : Reaction with Boc₂O (2.1 eq) in THF/water, yielding 6.4 g (77%) .

  • Oxidation : Dess-Martin periodinane (1.06 eq) in DCM, affording 4.37 g (73%) .

¹³C NMR (CDCl₃): δ 215.9 (C=O), 154.1 (Boc carbonyl), 79.8 (quaternary spiro carbon) .

Challenges and Solutions

  • Purification bottlenecks : MTBE precipitation replaces column chromatography for intermediates >10 g scale .

  • Moisture sensitivity : Anhydrous MgSO₄ drying and inert atmosphere (N₂/Ar) prevent hydrolysis of Boc groups .

  • Exothermic reactions : Ice-bath cooling during TFA addition mitigates thermal degradation .

Emerging Methodologies

Recent advances include:

  • Biocatalytic oxidation : Baeyer-Villiger monooxygenases (BVMOs) convert 5-hydroxy to 7-oxo with 89% enantiomeric excess .

  • Electrochemical cyclopropanation : Pt electrodes enable dihalocarbene generation at ambient temperature, reducing energy input .

Quality Control Metrics

ParameterSpecificationAnalytical Method
Purity≥95%HPLC (C18, MeCN/H₂O)
Residual solvents<500 ppm (DCM, THF)GC-MS
Heavy metals<10 ppmICP-OES
Optical rotation[α]D²⁵ = −15° to −18° (c 1, CHCl₃)Polarimetry

Chemical Reactions Analysis

Types of Reactions

2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can regenerate the hydroxyl group.

Scientific Research Applications

Structural Characteristics and Properties

The compound features a spirocyclic framework, which allows for specific interactions with biological targets, making it a valuable candidate in drug design. The presence of the tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility, which is crucial for its utility in various chemical applications. Its molecular formula is C12H19NO4C_{12}H_{19}NO_{4} with a molecular weight of 241.28 g/mol.

Medicinal Chemistry Applications

2.1 Drug Discovery

The unique three-dimensional structure of 2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane facilitates specific binding interactions with various biological targets such as enzymes and receptors. This specificity is vital for understanding the compound's mechanism of action and potential therapeutic effects. Preliminary studies indicate that this compound may modulate key biological pathways, making it a candidate for further investigation in drug development.

2.2 Interaction Studies

Research has focused on the binding affinity and specificity of this compound towards different biological targets. These studies are essential for elucidating the compound's pharmacological profile and therapeutic potential. The spirocyclic scaffold promotes distinct interactions that can lead to the modulation of various biochemical pathways, thus enhancing its applicability in pharmacology.

Synthetic Methodologies

3.1 Synthesis Routes

The synthesis of this compound can be achieved through several synthetic routes, which include:

Synthesis MethodDescription
Oxidation Utilizes potassium permanganate to introduce functional groups into the compound.
Reduction Employs sodium borohydride for reducing carbonyl groups.
Nucleophilic Substitution Involves various nucleophiles to modify the compound's structure.

These methods highlight the versatility of synthetic strategies available for producing this compound while maintaining high yields and purity.

Case Studies and Research Findings

While specific case studies directly involving this compound remain limited, ongoing research emphasizes its potential in developing novel therapeutic agents targeting various diseases, including cancer and infectious diseases.

Example Case Study: Binding Affinity Analysis

A study investigated the binding affinity of 2-Boc derivatives towards specific enzyme targets, revealing promising results that suggest potential applications in enzyme inhibition strategies.

Mechanism of Action

The mechanism of action of 2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane involves its interaction with molecular targets and pathways. The spirocyclic structure provides a unique three-dimensional profile that can interact with various enzymes and receptors. The Boc group can be removed under acidic conditions, revealing the active amine, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The spiro[3.4]octane core is shared among several analogs, but substituent variations significantly influence physicochemical properties, stability, and applications. Below is a detailed comparison:

Structural and Functional Group Variations

Table 1: Structural Comparison of 2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane and Analogs
Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
This compound C₁₂H₁₉NO₅ Boc, 5-OH, 7-oxo 257.28 High polarity due to OH and oxo; Boc enhances amine stability
tert-Butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate C₁₁H₁₇NO₃S Boc, 5-thia (S), 7-oxo 267.32 Thia substitution increases lipophilicity; potential sulfur reactivity
2-Boc-2-azaspiro[3.4]octan-6-ol C₁₁H₁₉NO₃ Boc, 6-OH 213.27 Lacks oxo group; reduced polarity and reactivity compared to target
5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid hydrochloride C₇H₁₁NO₃·HCl 5-oxa (O), 7-COOH 193.63 (free acid) Carboxylic acid introduces acidity; hydrochloride salt improves solubility
2-Oxa-5-azaspiro[3.4]octane oxalate C₈H₁₃NO₅ 2-oxa (O), oxalate salt 203.19 Oxalate salt enhances crystallinity; altered solubility profile

Physicochemical Properties

  • The oxalate salt in 2-Oxa-5-azaspiro[3.4]octane oxalate further modifies solubility .
  • Stability : Boc protection in the target compound and analogs (e.g., 2-Boc-8-hydroxy-5-oxa-2-azaspiro[3.4]octane) shields the amine group, reducing degradation during synthesis .

Pharmacological Relevance

  • Drug Discovery : Spirocyclic scaffolds are prized for their rigidity, which can enhance target selectivity. The Boc group in the target compound allows for controlled deprotection during peptide synthesis .
  • Derivatization Potential: The hydroxyl and oxo groups enable further functionalization, such as esterification or amide coupling, to optimize pharmacokinetic properties .

Limitations and Challenges

  • Synthetic Complexity : Introducing multiple functional groups (e.g., Boc, OH, oxo) requires precise reaction conditions to avoid side reactions.
  • Solubility Issues : Despite polarity, the Boc group may reduce aqueous solubility, necessitating salt formation (e.g., hydrochloride in 5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid) .

Biological Activity

2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane is a spirocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound, with a molecular formula of C12H19NO4 and a molecular weight of 241.28 g/mol, contains a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility, making it an attractive candidate for drug development and biological studies .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The spirocyclic structure allows for specific binding interactions that can modulate key biological pathways. Preliminary studies suggest that the compound may exhibit antimicrobial and antitumor properties, although detailed mechanisms remain to be elucidated .

Interaction Studies

Interaction studies have focused on determining the binding affinity and specificity of this compound towards biological targets. These studies are crucial for understanding the compound's potential therapeutic effects. The unique three-dimensional architecture of the compound facilitates specific interactions, which may lead to modulation of critical pathways involved in disease processes .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameStructural CharacteristicsUnique Features
2-Boc-6-hydroxy-8-oxa-2-azaspiro[3.4]octaneContains an oxygen atom in the ringPotentially different biological activity due to oxygen substitution
2-Boc-8-amino-5-oxa-2-azaspiro[3.4]octaneFeatures an amino groupMay exhibit enhanced reactivity due to amino functionality
2-Boc-7-oxo-5-oxa-2-azaspiro[3.4]octaneContains both oxo and oxa groupsOffers diverse functionalization opportunities

The distinct combination of functional groups in this compound provides advantageous physicochemical properties for drug discovery compared to these similar compounds .

Antimicrobial Activity

A study investigating the antimicrobial properties of various spirocyclic compounds highlighted the potential of this compound as an effective agent against certain bacterial strains. The compound demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Antitumor Activity

In another study focused on the antitumor activity of spirocyclic compounds, this compound exhibited promising results in inhibiting tumor cell proliferation. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Boc-5-hydroxy-7-oxo-2-azaspiro[3.4]octane, and what purification methods ensure high yield?

The synthesis typically involves Boc protection of the azaspiro core, followed by selective oxidation and hydroxylation. Key steps include:

  • Cyclization : Using tert-butyl dicarbonate (Boc anhydride) to protect the amine group, as seen in analogous spirocyclic systems .
  • Oxidation : Controlled oxidation at the 7-position using mild oxidizing agents (e.g., TEMPO/NaOCl) to avoid over-oxidation of the hydroxyl group .
  • Purification : Gradient silica gel chromatography (hexane/ethyl acetate) or recrystallization from dichloromethane/ether mixtures yields >95% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the spirocyclic structure, with diagnostic peaks for the Boc group (δ ~1.4 ppm for tert-butyl) and hydroxyl proton (δ ~5.2 ppm, broad) .
  • IR : Strong absorption bands at ~1700 cm1^{-1} (ketone) and ~3400 cm1^{-1} (hydroxyl) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+ expected m/z: calculated based on C12_{12}H19_{19}NO5_5) .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • pH Stability : The Boc group is stable in neutral to mildly acidic conditions (pH 4–7) but hydrolyzes under strong acids (pH < 2) or bases (pH > 10) .
  • Thermal Stability : Decomposition occurs above 150°C, with the ketone moiety prone to rearrangement under prolonged heating .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for stereochemical assignments of this compound?

  • Comparative Analysis : Use X-ray crystallography (if crystals are obtainable) to unambiguously assign stereochemistry .
  • Computational Modeling : Compare experimental 1^1H NMR coupling constants with DFT-predicted values for diastereomers .
  • Dynamic NMR : Monitor temperature-dependent shifts to identify conformational flexibility that may obscure spectral interpretations .

Q. What strategies mitigate side reactions during functionalization of the 5-hydroxy group?

  • Protecting Group Selection : Temporarily protect the hydroxyl with TBS or acetyl groups before introducing electrophiles .
  • Low-Temperature Reactions : Perform substitutions at −20°C to minimize ketone-mediated side reactions (e.g., aldol condensation) .

Q. How can mechanistic studies elucidate the compound’s reactivity in ring-opening reactions?

  • Kinetic Isotope Effects (KIE) : Compare rates of 18^{18}O-labeled vs. unlabeled ketone in nucleophilic attacks .
  • Trapping Intermediates : Use in-situ NMR to detect transient intermediates (e.g., enolates) during base-mediated ring-opening .

Q. What computational methods predict regioselectivity in cross-coupling reactions involving the azaspiro core?

  • DFT Calculations : Map Fukui indices to identify nucleophilic/electrophilic sites on the spirocyclic framework .
  • Molecular Dynamics (MD) : Simulate steric effects of the Boc group on catalyst approach in Suzuki-Miyaura couplings .

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